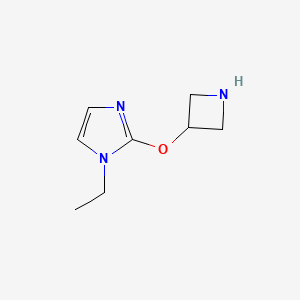
1-(4-Chloro-3-fluorobenzyl)-1h-imidazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chloro-3-fluorobenzyl)-1h-imidazol-2-amine is a chemical compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a 4-chloro-3-fluorobenzyl group attached to the imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-3-fluorobenzyl)-1h-imidazol-2-amine typically involves the reaction of 4-chloro-3-fluorobenzyl bromide with imidazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification techniques are crucial factors in industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Chloro-3-fluorobenzyl)-1h-imidazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the benzyl group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The imidazole ring can engage in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted imidazole derivatives, while oxidation and reduction can lead to different functionalized compounds.
Aplicaciones Científicas De Investigación
1-(4-Chloro-3-fluorobenzyl)-1h-imidazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.
Industry: It is utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mecanismo De Acción
The mechanism of action of 1-(4-Chloro-3-fluorobenzyl)-1h-imidazol-2-amine involves its interaction with specific molecular targets. The presence of the chloro and fluoro substituents enhances its binding affinity to certain enzymes and receptors. The imidazole ring plays a crucial role in stabilizing the compound’s interaction with these targets, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-3-fluorobenzyl bromide
- 3-Fluorobenzyl chloride
- 4-Chloro-3-fluorobenzyl alcohol
Uniqueness
1-(4-Chloro-3-fluorobenzyl)-1h-imidazol-2-amine is unique due to the combination of the 4-chloro-3-fluorobenzyl group with the imidazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C10H9ClFN3 |
|---|---|
Peso molecular |
225.65 g/mol |
Nombre IUPAC |
1-[(4-chloro-3-fluorophenyl)methyl]imidazol-2-amine |
InChI |
InChI=1S/C10H9ClFN3/c11-8-2-1-7(5-9(8)12)6-15-4-3-14-10(15)13/h1-5H,6H2,(H2,13,14) |
Clave InChI |
XVAGAAUXMJKIKT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CN2C=CN=C2N)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13633516.png)

![4-Methyl-2-oxabicyclo[2.2.1]heptan-6-amine](/img/structure/B13633529.png)








